4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique structural properties, which make it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane typically involves photochemical reactions. One efficient method is the [2 + 2] cycloaddition, which uses photochemistry to access new building blocks . This approach allows for the modular construction of the bicyclic structure, which can then be derivatized through various transformations.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where different substituents replace existing groups on the molecule.
Common reagents used in these reactions include tert-butyl lithium and sec-butyl lithium, which are employed in the formation and deprotonation of intermediates . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it useful in the study of biological systems and interactions.
Medicine: It is used in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on target molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Similar compounds to 4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane include:
Bicyclo[1.1.0]butane: A structurally unique compound with diverse chemistry.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead.
Bicyclo[3.1.0]hexanes: Compounds prevalent in natural products and synthetic bioactive compounds.
These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its combination of a bicyclic structure with a boron-containing dioxaborolane moiety, which imparts distinct reactivity and stability characteristics.
Properties
Molecular Formula |
C18H25BO2 |
---|---|
Molecular Weight |
284.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-phenyl-1-bicyclo[2.1.1]hexanyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H25BO2/c1-15(2)16(3,4)21-19(20-15)18-11-10-17(12-18,13-18)14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3 |
InChI Key |
DVJSCIVFTPUGCN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CCC(C2)(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.